molecular formula C20H17ClN2O2 B2379166 1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946247-10-5

1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2379166
CAS No.: 946247-10-5
M. Wt: 352.82
InChI Key: OJLSYTYGYBPQJI-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic carboxamide derivative featuring a dihydropyridine core substituted with a 4-chlorobenzyl group at position 1 and an o-tolyl (ortho-methylphenyl) amide at position 2. Its molecular formula is C₂₀H₁₈ClN₂O₂, with a molecular weight of 353.82 g/mol. The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methyl) groups, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-5-2-3-7-18(14)22-19(24)17-6-4-12-23(20(17)25)13-15-8-10-16(21)11-9-15/h2-12H,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLSYTYGYBPQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of 4-chlorobenzylamine with an appropriate dihydropyridine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide is utilized in several scientific research domains:

Chemistry

  • Building Block : The compound serves as a building block in the synthesis of more complex molecules.
  • Reference Standard : It is used as a reference standard in analytical chemistry for various assays and experiments.

Biology

  • Biological Activity : This compound is studied for its potential biological activities, including:
    • Antimicrobial Properties : Effective against various Gram-positive bacteria.
    • Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines.

Medicine

  • Therapeutic Applications : Investigated for its potential use as a lead compound in drug discovery and development.

Industry

  • Material Development : Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties:

PathogenMIC (μM)Notes
Staphylococcus aureus15.625 - 62.5Bactericidal action
Enterococcus faecalis62.5 - 125Bactericidal action
MRSA Biofilms62.216 - 124.432Significant biofilm inhibition

The Minimum Inhibitory Concentration (MIC) values demonstrate the compound's effectiveness against these pathogens.

Anticancer Activity

The compound also displays promising anticancer properties:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)~20Induces apoptosis via caspase activation
HeLa (Cervical Cancer)~20Inhibits cell cycle progression

These values indicate significant cytotoxic effects, suggesting potential therapeutic applications.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on MRSA Biofilms : A comparative study evaluated the efficacy against MRSA biofilms, showing significant reduction in biofilm mass compared to untreated controls.
  • Cytotoxicity Against Cancer Cells : Another study focused on its cytotoxic effects on cancer cell lines, revealing increased apoptosis markers compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

SubstituentEffect on Activity
ChlorobenzylEnhances antibacterial potency
O-tolyl groupContributes to anticancer activity
Dihydropyridine coreEssential for bioactivity

Research indicates that modifications in the substituents can lead to variations in both antibacterial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives, differing primarily in substituent positions and heterocyclic cores. Key analogues include:

Compound Name Molecular Formula Mol. Weight (g/mol) Key Substituents Core Heterocycle
1-(4-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide C₂₀H₁₈ClN₂O₂ 353.82 p-tolyl (para-methylphenyl) amide Dihydropyridine
1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide C₁₉H₁₆ClN₃O₄S 417.87 2-chlorobenzyl, 4-sulfamoylphenyl amide Dihydropyridine
1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide C₁₉H₁₆FN₃O₄S 401.41 2-fluorobenzyl, 4-sulfamoylphenyl amide Dihydropyridine
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide C₂₆H₃₅N₃O₂ 422.58 Adamantyl amide, pentyl group Dihydronaphthyridine

Key Observations :

  • Halogen Variations : Replacing the 4-chlorobenzyl group with 2-chloro or 2-fluoro benzyl (as in ) modifies electronic properties and lipophilicity, impacting membrane permeability.
  • Core Heterocycle : The dihydronaphthyridine core in extends conjugation, possibly enhancing stability or π-stacking interactions in biological targets.
Physicochemical Properties
  • Molecular Weight : The target compound (353.82 g/mol) is lighter than sulfamoylphenyl derivatives (401–417 g/mol) , suggesting better bioavailability under Lipinski’s rules.
  • Solubility : The absence of sulfonamide or polar groups in the target compound may reduce aqueous solubility compared to sulfamoylphenyl analogues .
  • Synthetic Accessibility : The dihydropyridine core is synthetically simpler than dihydronaphthyridine derivatives, which require multi-step functionalization (e.g., adamantyl groups) .

Pharmacological Implications

While direct activity data for the target compound are unavailable, inferences can be drawn from structural trends:

  • Antimicrobial Potential: Sulfamoylphenyl derivatives (e.g., ) mimic sulfonamide antibiotics, suggesting possible antibacterial mechanisms.
  • Kinase Inhibition : Dihydropyridine carboxamides often target ATP-binding pockets in kinases; the 4-chlorobenzyl group may enhance hydrophobic interactions .
  • Metabolic Stability : The o-tolyl group’s steric bulk could hinder cytochrome P450-mediated metabolism, improving half-life compared to p-tolyl analogues .

Biological Activity

1-(4-Chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide is C20H19ClN2O2C_{20}H_{19}ClN_{2}O_{2} with a molecular weight of 364.83 g/mol. The compound features a dihydropyridine core, which is significant in medicinal chemistry due to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties:

  • Bactericidal Action : The compound has demonstrated effectiveness against various Gram-positive bacteria, specifically Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 62.5 μM for Staphylococcus and 62.5 to 125 μM for Enterococcus, indicating a potent bactericidal effect .
  • Biofilm Inhibition : In addition to its antibacterial properties, this compound has shown significant activity against biofilms formed by Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE). The Minimum Biofilm Inhibitory Concentration (MBIC) for MRSA was found to be between 62.216 and 124.432 μg/mL, which is competitive with standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound also displays promising anticancer properties:

  • Cell Line Studies : In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 20 μM for MCF-7 cells, indicating a significant cytotoxic effect .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G0/G1 phase .

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide can be attributed to its structural features:

SubstituentEffect on Activity
ChlorobenzylEnhances antibacterial potency
O-tolyl groupContributes to anticancer activity
Dihydropyridine coreEssential for bioactivity

Research indicates that modifications in the substituents can lead to variations in both antibacterial and anticancer activities .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on MRSA Biofilms : A comparative study evaluated the efficacy of 1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide against MRSA biofilms. Results showed a significant reduction in biofilm mass compared to untreated controls, suggesting its potential as a therapeutic agent in treating resistant infections .
  • Cytotoxicity against Cancer Cells : Another study focused on its cytotoxic effects on various cancer cell lines, revealing that treatment with the compound resulted in increased apoptosis markers compared to control groups .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step routes starting with cyclization of β-ketoesters or analogous precursors under acidic conditions to form the dihydropyridine core. Key steps include:
  • Chlorobenzyl Group Introduction : Nucleophilic substitution or coupling reactions using 4-chlorobenzyl halides.
  • Carboxamide Formation : Amidation of the pyridine-3-carboxylic acid intermediate with o-toluidine via carbodiimide coupling (e.g., EDC/HOBt).
    Critical reaction conditions include:
  • Temperature : Controlled heating (60–100°C) to avoid side reactions like over-oxidation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. Table 1: Synthesis Optimization Parameters

StepOptimal ConditionsYield RangeReference
CyclizationH₂SO₄ (cat.), 80°C, 12h60–70%
BenzylationK₂CO₃, DMF, 60°C, 6h75–85%
AmidationEDC, HOBt, DCM, RT, 24h50–65%

Q. How is the molecular structure of this compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridine H), δ 7.2–7.5 ppm (aromatic H from chlorobenzyl and o-tolyl groups), and δ 5.6–5.8 ppm (CH₂ of benzyl) .
  • ¹³C NMR : Carbonyl signals at δ 165–170 ppm (amide C=O) and δ 160–165 ppm (pyridone C=O) .
  • IR Spectroscopy : Bands at ~1680 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (pyridone C=O) .
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 395.8 for C₂₁H₁₈ClN₂O₂) .
  • Melting Point : Sharp melting points (>200°C) indicate high purity .

Q. What preliminary biological screening assays are typically employed to assess its pharmacological potential?

  • Methodological Answer : Initial screens focus on:
  • Enzyme Inhibition Assays :
  • Cyclooxygenase-2 (COX-2) Inhibition : Measure IC₅₀ via fluorometric kits (e.g., Cayman Chemical) using recombinant enzymes .
  • Antimicrobial Testing :
  • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the dihydropyridine core?

  • Methodological Answer : SAR strategies include:
  • Substituent Variation :
  • Chlorobenzyl Position : Compare 4-chloro vs. 2-chloro analogs (see vs. 2) for steric/electronic effects on bioactivity .
  • Carboxamide Group : Replace o-tolyl with sulfonamides or heterocycles (e.g., isoxazole) to modulate solubility and target affinity .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent parameters (logP, Hammett σ) with activity .

Q. Table 2: SAR Trends in Analogous Compounds

Substituent ModificationObserved Effect on ActivityReference
4-Cl → 2-Cl (benzyl)Reduced COX-2 inhibition (~30%)
o-Tolyl → 4-SulfamoylphenylEnhanced antimicrobial activity
Pyridine → Naphthyridine coreImproved cytotoxicity selectivity

Q. What strategies are effective in resolving contradictions in reported biological activity data across different studies?

  • Methodological Answer : Discrepancies (e.g., conflicting IC₅₀ values) arise from:
  • Assay Variability : Standardize protocols (e.g., enzyme source, substrate concentration) and include positive controls (e.g., celecoxib for COX-2) .
  • Compound Purity : Validate via HPLC (≥95% purity) and quantify residual solvents (GC-MS) .
  • Biological Models : Replicate studies in orthogonal systems (e.g., cell-free vs. cell-based assays) .

Q. What in vitro and in vivo models are appropriate for investigating its mechanism of action and pharmacokinetic properties?

  • Methodological Answer :
  • In Vitro Models :
  • Target Engagement : Surface plasmon resonance (SPR) to measure binding kinetics with purified targets (e.g., COX-2) .
  • Metabolic Stability : Liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • In Vivo Models :
  • Pharmacokinetics : Administer to rodents (IV/PO) and measure plasma half-life (t₁/₂) via LC-MS/MS .
  • Efficacy : Murine inflammation models (e.g., carrageenan-induced paw edema) with dose-response analysis .

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